molecular formula C7H2F4O2 B1320790 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde CAS No. 24336-73-0

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde

Cat. No.: B1320790
CAS No.: 24336-73-0
M. Wt: 194.08 g/mol
InChI Key: TVPXYVRDACHTAD-UHFFFAOYSA-N
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Scientific Research Applications

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde is widely used in scientific research due to its unique properties:

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes such as Prunus mume hydroxynitrile lyase (PmHNL), which catalyzes the hydrolysis of cyanohydrins . The compound’s interaction with PmHNL is crucial for the synthesis of certain organic compounds. Additionally, this compound can react with dipyrromethane to form complex structures used in organic synthesis . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes . These changes in gene expression can have downstream effects on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways . For example, its interaction with PmHNL results in the hydrolysis of cyanohydrins, a key step in certain biochemical reactions . Additionally, this compound can modulate gene expression by binding to transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at 2-8°C under dry conditions to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its interaction with PmHNL, for example, is a key step in the hydrolysis of cyanohydrins . The compound can also influence other metabolic pathways by modulating the activity of enzymes involved in these processes . These interactions underscore the compound’s role in regulating metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for specific transporters . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may affect metabolic processes .

Preparation Methods

The preparation of 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde typically involves the reaction of appropriate fluorinated precursors under specific conditions. One common method involves the use of hydrogen fluoride or fluorinating agents to react with benzaldehyde derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde can be compared with other fluorinated benzaldehydes, such as:

The presence of the hydroxyl group in this compound makes it unique and versatile for various chemical and biological applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h1,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXYVRDACHTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603044
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24336-73-0
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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